3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone
Description
3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone is a propanone derivative featuring a 4-(sec-butyl)anilino substituent at the 3-position and a 4-methoxyphenyl group at the 1-position. Its molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 299.4 g/mol .
Properties
IUPAC Name |
3-(4-butan-2-ylanilino)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-4-15(2)16-5-9-18(10-6-16)21-14-13-20(22)17-7-11-19(23-3)12-8-17/h5-12,15,21H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEAJLUHFJSWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone typically involves a multi-step process. One common method starts with the preparation of 4-(sec-butyl)aniline, which is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Trifluoromethyl Substitution (Electron-Withdrawing Group)
- 1-(4-Methoxyphenyl)-3-{[4-(trifluoromethyl)phenyl]amino}-1-propanone (CAS: 477334-17-1) Molecular Formula: C₁₇H₁₆F₃NO₂ Molecular Weight: 323.31 g/mol Key Differences: The trifluoromethyl group at the anilino ring is strongly electron-withdrawing, enhancing metabolic stability and altering electronic properties compared to the sec-butyl group. This substitution may reduce basicity at the amino group .
Fluorophenyl Substitution (Halogen Replacement)
- 3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone (CAS: 882748-27-8) Molecular Formula: C₁₉H₂₂FNO Molecular Weight: 299.4 g/mol Key Differences: Replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety decreases electron density and may reduce solubility in polar solvents. Fluorine’s electronegativity could enhance binding affinity in biological targets .
Modifications to the Anilino Group
Cyclohexyl Substituent
Chloroanilino Substitution
- 3-(4-Chloroanilino)-1-(4-methylphenyl)-1-propanone (CID: 5146406) Molecular Formula: C₁₆H₁₆ClNO Molecular Weight: 273.76 g/mol Key Differences: The chloro substituent increases electrophilicity and may enhance reactivity in nucleophilic environments. The methylphenyl group at the 1-position reduces steric demand compared to methoxyphenyl .
Functional Group Additions
Sulfur-Containing Derivatives
- Thiomethyl groups may increase metabolic susceptibility to oxidation .
Triazole and Piperazine Hybrids
- 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone Molecular Formula: Not explicitly stated (complex heterocyclic structure).
Comparative Physicochemical Data
Biological Activity
3-[4-(Sec-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves several steps:
- Preparation of 4-(sec-butyl)aniline : This is achieved through the alkylation of aniline with sec-butyl bromide.
- Reaction with 4-methoxybenzaldehyde : The aniline derivative is then reacted with 4-methoxybenzaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to yield the final product.
The compound is characterized by its unique structural features, including a sec-butyl group and a methoxyphenyl moiety, which contribute to its distinct chemical behavior and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
- Receptor Binding : It can also modulate receptor functions, potentially leading to changes in cellular signaling processes.
These interactions can result in various physiological responses, making the compound a candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activities. For instance:
- In vitro studies have shown that related compounds can reduce cell viability in various cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant cytotoxicity .
- Structure-Activity Relationship (SAR) analyses reveal that modifications to the phenyl rings enhance anticancer potency, suggesting that the methoxy group plays a critical role in activity enhancement.
Anti-inflammatory Effects
The compound has been explored for its potential anti-inflammatory properties:
- In vivo studies demonstrate that it may reduce inflammation markers in animal models, indicating a possible mechanism involving cytokine modulation.
- The presence of the methoxy group is believed to enhance anti-inflammatory activity by improving solubility and bioavailability.
Case Studies
Several studies have investigated the biological effects of this compound:
- A study published in Journal of Medicinal Chemistry explored its anticancer effects on human breast cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to controls, with an IC50 value lower than many standard chemotherapeutics .
- Another investigation focused on its anti-inflammatory properties in a rat model of arthritis. The compound was found to decrease swelling and pain significantly compared to untreated groups, suggesting it may be beneficial for inflammatory conditions.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[4-(tert-butyl)anilino]-1-(4-methoxyphenyl)-1-propanone | Structure | Moderate anticancer activity |
| 3-[4-(isopropyl)anilino]-1-(4-methoxyphenyl)-1-propanone | Structure | Low anti-inflammatory effects |
| 3-[4-(methyl)anilino]-1-(4-methoxyphenyl)-1-propanone | Structure | High cytotoxicity against leukemia cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
